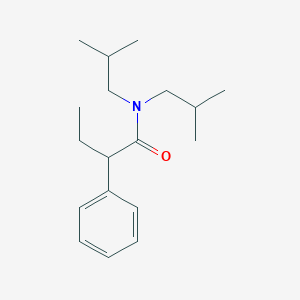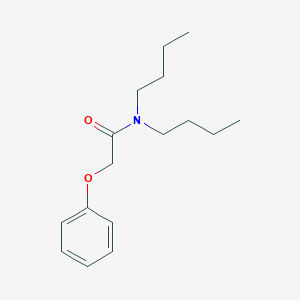![molecular formula C15H12ClN3OS2 B263194 N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263194.png)
N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide is a chemical compound that has been extensively studied for its potential use as an anti-malarial drug.
Wirkmechanismus
The mechanism of action of N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide is not fully understood. However, it is believed that this compound acts by inhibiting the heme detoxification pathway in the malaria parasite. This leads to the accumulation of toxic heme within the parasite, ultimately leading to its death.
Biochemical and Physiological Effects:
N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide has been shown to have low toxicity in vitro and in vivo. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide in lab experiments is its potent activity against the malaria parasite. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use.
Zukünftige Richtungen
There are several future directions for research on N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide. One direction is to further elucidate the mechanism of action of this compound. Additionally, further studies are needed to optimize the use of this compound as an anti-malarial drug, including studies on its efficacy and safety in humans. Finally, there is potential for the use of this compound in the treatment of other parasitic diseases, which should be explored further.
Synthesemethoden
The synthesis of N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide involves the reaction of 7-chloro-4-quinolinyl thiol with 2-bromoacetophenone in the presence of potassium carbonate. The resulting intermediate is then reacted with 2-aminothiazole to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential use as an anti-malarial drug. In vitro studies have shown that this compound has potent activity against the malaria parasite. Additionally, this compound has also been shown to have activity against other parasitic diseases such as leishmaniasis and trypanosomiasis.
Eigenschaften
Produktname |
N-(4-{[(7-chloroquinolin-4-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide |
|---|---|
Molekularformel |
C15H12ClN3OS2 |
Molekulargewicht |
349.9 g/mol |
IUPAC-Name |
N-[4-[(7-chloroquinolin-4-yl)sulfanylmethyl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C15H12ClN3OS2/c1-9(20)18-15-19-11(8-22-15)7-21-14-4-5-17-13-6-10(16)2-3-12(13)14/h2-6,8H,7H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
CYQZOYLUMWVIQE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=CS1)CSC2=C3C=CC(=CC3=NC=C2)Cl |
Kanonische SMILES |
CC(=O)NC1=NC(=CS1)CSC2=C3C=CC(=CC3=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B263115.png)







![N~1~-cyclopropyl-2-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B263130.png)
![5-methyl-N~3~-{4-[(2,3,4-trimethoxybenzoyl)amino]phenyl}-3-furamide](/img/structure/B263133.png)
![4-(dimethylamino)-N-[1-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B263134.png)
![3-[(4-oxoquinazolin-3(4H)-yl)methyl]benzonitrile](/img/structure/B263136.png)
![3-ethyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-4-isobenzofuranyl)methyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B263138.png)